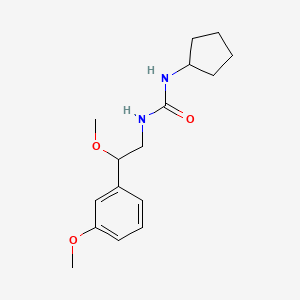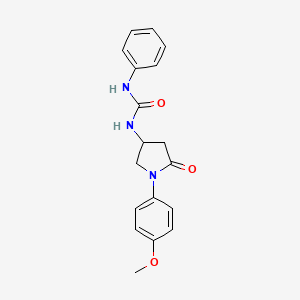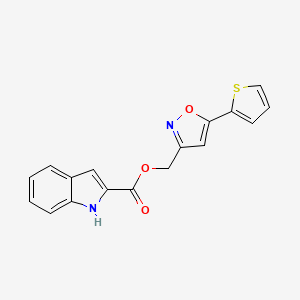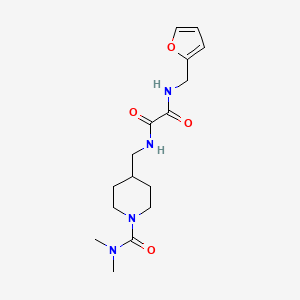
1-Cyclopentyl-3-(2-methoxy-2-(3-methoxyphenyl)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of urea derivatives is a topic of interest in the field of organic chemistry due to their potential applications. In one study, the compound 1-Cyclopentyl-3-(3-hydroxyphenyl)urea was synthesized through a multi-step process involving nucleophilic and electrophilic substitution followed by oxidation. The synthesis was confirmed using various spectroscopic techniques such as 1H NMR, 13C NMR, FT-IR, MS, and single-crystal X-ray diffraction . Another approach to synthesizing cyclic urea derivatives is demonstrated through an Ag-catalyzed intramolecular sequential vicinal diamination of alkynes with isocyanates. This method allows for the construction of indole-cyclic urea fused derivatives via a double cyclization process, starting from aminophenyl propargyl alcohols and using isocyanate as the urea precursor .
Molecular Structure Analysis
The molecular structure of 1-Cyclopentyl-3-(3-hydroxyphenyl)urea was thoroughly analyzed and optimized using Density Functional Theory (DFT). The DFT-optimized structure showed consistency with the structure determined by single-crystal X-ray diffraction. Additionally, the frontier molecular orbitals were calculated to understand the structural features and physicochemical properties of the molecule . This level of analysis is crucial for predicting reactivity and understanding the compound's behavior in various chemical contexts.
Chemical Reactions Analysis
The synthesis of urea derivatives often involves complex chemical reactions. In the case of the Ag-catalyzed synthesis, the reaction sequence includes a triple C-N bond construction event, indicating multiple steps of cyclization and urea formation. The control experiments suggest that the cyclization and subsequent 1,3-allylic amino dehydroxylation occur after the initial formation of the urea moiety . These reactions are significant as they provide a pathway to synthesize structurally complex urea derivatives with potential biological activity.
Physical and Chemical Properties Analysis
While the provided papers do not give explicit details on the physical and chemical properties of 1-Cyclopentyl-3-(2-methoxy-2-(3-methoxyphenyl)ethyl)urea, the analysis of related compounds can offer insights. The spectroscopic characterization and crystal structure analysis contribute to understanding the physical properties such as solubility and melting point, as well as chemical properties like acidity/basicity and reactivity. The DFT studies and molecular orbital calculations provide additional information on the electronic properties, which are essential for predicting the behavior of the compound under different chemical conditions .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Methodological Developments
Urea derivatives are synthesized through various chemical processes, offering insights into synthetic routes that could be applicable to 1-Cyclopentyl-3-(2-methoxy-2-(3-methoxyphenyl)ethyl)urea. For instance, a study by Thalluri et al. (2014) demonstrated the Lossen rearrangement for synthesizing ureas from carboxylic acids, highlighting a method that is both environmentally friendly and cost-effective due to the recyclability of byproducts (Thalluri et al., 2014).
Enzyme Inhibition for Therapeutic Applications
Research into the inhibitory effects of urea derivatives on enzymes like carbonic anhydrase (CA) and acetylcholinesterase (AChE) suggests potential therapeutic applications. Sujayev et al. (2016) synthesized cyclic urea derivatives and tested them for inhibition against CA isozymes I and II, as well as AChE and butyrylcholinesterase (BChE), demonstrating effective inhibition profiles (Sujayev et al., 2016).
Advanced Materials and Sensing Technologies
Urea derivatives have also been explored for their applications in advanced materials and sensing technologies. For example, Zhou et al. (2012) synthesized mononuclear gold(I) acetylide complexes with urea groups, investigating their photophysical properties and anion sensing capabilities (Zhou et al., 2012). These findings suggest that specific urea derivatives, including potentially 1-Cyclopentyl-3-(2-methoxy-2-(3-methoxyphenyl)ethyl)urea, could find applications in the development of new sensing materials or photophysical research.
Propiedades
IUPAC Name |
1-cyclopentyl-3-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-20-14-9-5-6-12(10-14)15(21-2)11-17-16(19)18-13-7-3-4-8-13/h5-6,9-10,13,15H,3-4,7-8,11H2,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQRPHPIHNZAGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)NC2CCCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentyl-3-(2-methoxy-2-(3-methoxyphenyl)ethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2511205.png)
![N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2511206.png)



![N-(2,5-dimethoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2511213.png)

![6-(9H-Fluoren-9-ylmethoxycarbonyl)-5,7-dihydropyrrolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2511215.png)

![3,4,5,6-tetrachloro-N-[(2,5-dimethoxyphenyl)methyl]pyridine-2-carboxamide](/img/structure/B2511219.png)

![3-(benzo[d][1,3]dioxol-5-yl)-5-benzyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2511222.png)

